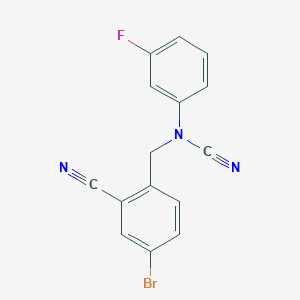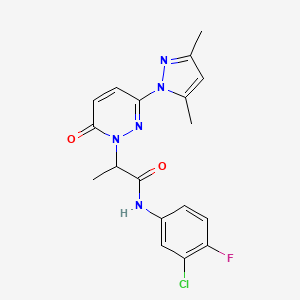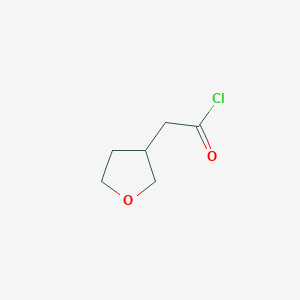![molecular formula C14H18ClNO2 B2528348 [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol CAS No. 2411221-61-7](/img/structure/B2528348.png)
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol, also known as CBM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CBM is a white to off-white powder that is soluble in organic solvents such as ethanol and methanol.
作用機序
The mechanism of action of [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In animal studies, this compound has been shown to have anti-inflammatory and anti-cancer effects. This compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol for lab experiments is its low toxicity and good bioavailability, which makes it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol research. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent. Another direction is to study its potential as a herbicide and fungicide in agriculture. Additionally, this compound could be explored for its use in the synthesis of novel materials such as polymers and nanoparticles. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol involves the reaction of 2-chloro-5-hydroxybenzaldehyde with cyclobutylamine to form 2-chloro-5-(cyclobutylamino)benzaldehyde. This intermediate is then reacted with epichlorohydrin to form 2-chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzaldehyde. Finally, the compound is reduced using sodium borohydride to yield this compound.
科学的研究の応用
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, this compound has been investigated for its potential as a herbicide and fungicide. In material science, this compound has been explored for its use in the synthesis of novel materials such as polymers and nanoparticles.
特性
IUPAC Name |
[2-chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-14-5-4-13(6-10(14)8-17)18-9-12-7-16(12)11-2-1-3-11/h4-6,11-12,17H,1-3,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHYBCJPBRZBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC(=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)
![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)





![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)